molecular formula C19H26N2O3S B11299471 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B11299471
M. Wt: 362.5 g/mol
InChI Key: IZEXZSLLCMHRPZ-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with dimethyl, phenylsulfonyl, and propyl groups, as well as a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common approach is to start with the pyrrole ring and introduce the substituents sequentially. The phenylsulfonyl group can be added via sulfonylation reactions, while the propyl and dimethyl groups can be introduced through alkylation reactions. The final step involves the formation of the amide bond through a condensation reaction with 2-methylpropanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide bond.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of the amide bond would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and amide groups.

    Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(phenylsulfonyl)-2-(2-phenylvinyl)-1,3-oxazol-5-amine
  • N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide is unique due to its specific combination of substituents on the pyrrole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C19H26N2O3S/c1-6-12-21-15(5)14(4)17(18(21)20-19(22)13(2)3)25(23,24)16-10-8-7-9-11-16/h7-11,13H,6,12H2,1-5H3,(H,20,22)

InChI Key

IZEXZSLLCMHRPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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